2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide
Description
This compound features a piperazine core substituted at the 4-position with a pyridin-2-yl group, linked via an acetamide bridge to a 4-(trifluoromethoxy)phenyl moiety. The trifluoromethoxy group enhances lipophilicity and metabolic stability, while the pyridine and piperazine motifs contribute to hydrogen bonding and solubility . Its molecular formula is C₁₈H₁₈F₃N₅O₂, with a molecular weight of 393.36 g/mol.
Properties
IUPAC Name |
2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2/c19-18(20,21)27-15-6-4-14(5-7-15)23-17(26)13-24-9-11-25(12-10-24)16-3-1-2-8-22-16/h1-8H,9-13H2,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKNKSMXZMNRES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)NC2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide is a derivative of piperazine and has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
Chemical Structure
The chemical structure of 2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been studied for its role as an inhibitor of human carbonic anhydrase (hCA) , which is crucial in regulating acid-base balance and CO2 transport in tissues.
Anticonvulsant Activity
Research has indicated that derivatives similar to this compound exhibit significant anticonvulsant properties. For instance, studies have shown that certain piperazine derivatives can effectively reduce seizure activity in animal models. The mechanism involves modulation of sodium channels, which are critical in the propagation of electrical signals in neurons .
Enzyme Inhibition
The compound has been identified as a selective inhibitor of various isoforms of human carbonic anhydrase. The binding affinity and inhibition constants have been characterized, demonstrating that modifications to the piperazine ring influence the selectivity and potency against specific hCA isoforms .
Study 1: Anticonvulsant Screening
In a study evaluating a series of piperazine derivatives, including those related to 2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide, researchers performed maximal electroshock (MES) tests on mice. The results indicated that certain compounds showed significant protection against seizures, particularly at doses of 100 mg/kg and 300 mg/kg .
| Compound ID | Dose (mg/kg) | MES Protection | Notes |
|---|---|---|---|
| Compound 1 | 100 | Yes | Effective at 0.5 h |
| Compound 2 | 300 | Yes | Prolonged effect at 4 h |
| Compound 3 | 100 | No | Inactive |
Study 2: Carbonic Anhydrase Inhibition
Another study focused on the crystal structures of related compounds bound to hCA II and hCA VII. The findings revealed that the structural flexibility of the linker and the substituents on the piperazine ring were critical for enhancing inhibitory activity against these enzymes .
Comparison with Similar Compounds
Structural Analogs with Piperazine/Acetamide Motifs
Analogs with Trifluoromethoxy Phenyl Groups
Key Findings and Implications
Piperazine vs. Piperidine : Piperazine-containing compounds (e.g., target compound and CAS 701926-99-0 ) exhibit higher basicity, improving solubility and interaction with acidic residues in biological targets compared to piperidine analogs (e.g., CAS 2549037-19-4 ).
Trifluoromethoxy vs.
Heterocyclic Substituents : Pyridinyl (target compound) and sulfonyl (CAS 701926-99-0 ) groups on piperazine modulate receptor selectivity. Pyridine’s aromatic nitrogen may engage in π-π stacking or hydrogen bonding, absent in sulfonyl derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
